

Comparative study of T-448 and GSK2879552

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A Comparative Analysis of the LSD1 Inhibitors **T-448** and GSK2879552

This guide provides a detailed comparison of two small molecule inhibitors of Lysine-Specific Demethylase 1 (LSD1), **T-448** and GSK2879552, for researchers, scientists, and drug development professionals. While both compounds target the same epigenetic enzyme, their development paths, and preclinical/clinical findings indicate distinct profiles, particularly concerning their therapeutic applications and safety.

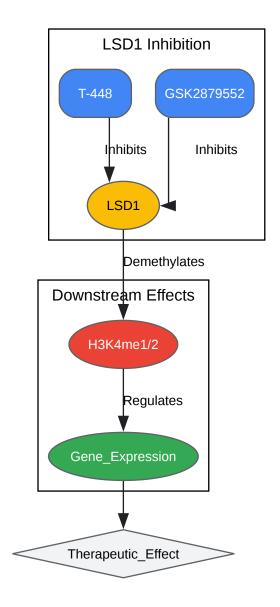
Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. LSD1 is a critical regulator of gene expression and is implicated in various physiological and pathological processes, including cancer and neurological disorders. Consequently, it has emerged as a promising therapeutic target. This guide compares **T-448** and GSK2879552, two potent LSD1 inhibitors.

Mechanism of Action

Both **T-448** and GSK2879552 are irreversible inhibitors of LSD1. They form a covalent adduct with the FAD cofactor in the active site of the enzyme, leading to its inactivation.[1] This irreversible inhibition results in a sustained increase in H3K4 methylation at target gene loci, thereby altering gene expression.





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Shared Mechanism of Action of T-448 and GSK2879552.

Comparative Data

The following tables summarize the available quantitative and qualitative data for **T-448** and GSK2879552.

Table 1: General Compound Information



| Feature | T-448 | GSK2879552 |
|---------------------------------|--|--|
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | Lysine-Specific Demethylase 1 (LSD1/KDM1A) |
| Mechanism | Irreversible inhibitor | Irreversible inhibitor |
| Therapeutic Area (Investigated) | Central Nervous System (CNS) disorders | Oncology (SCLC, AML) |
| Clinical Development | Preclinical | Phase I (Terminated) |

Table 2: Preclinical Efficacy

| Parameter | T-448 | GSK2879552 |
|--------------------|---|--|
| In Vitro Potency | Enhances H3K4me2 level at 0.1 μM in primary rat neurons. | IC50 of 24 nM.[3] |
| Cellular Effects | Increases Ucp2 mRNA expression in neurons.[2] | Potent anti-proliferative effects in some AML and SCLC cell lines.[1][4] |
| In Vivo Models | Improves learning function in an NMDAR hypofunction mouse model at 10 mg/kg.[2] | Inhibited tumor growth in SCLC xenograft models.[5] |
| Key Differentiator | Minimal impact on LSD1- GFI1B complex.[2][6] | - |

Table 3: Safety and Tolerability

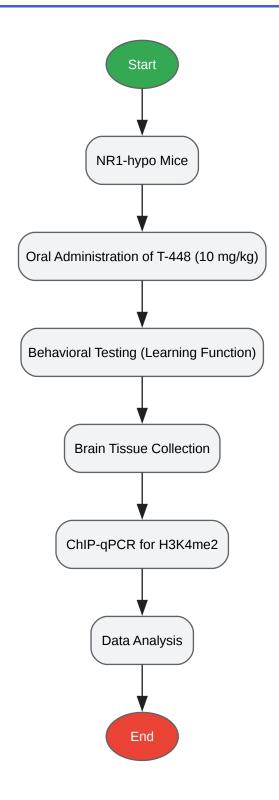


| Adverse Effect | T-448 | GSK2879552 |
|----------------------|--|--|
| Thrombocytopenia | No change in blood cell numbers at effective doses in mice.[2] | A common treatment-related adverse event in clinical trials. [7][8] |
| Other Adverse Events | Not reported in available literature. | Encephalopathy, fatigue, nausea.[7][8] |
| Clinical Outcome | - | Clinical trials terminated due to an unfavorable risk-benefit profile.[7][9] |

Detailed Experimental Protocols T-448: Assessment of In Vivo Efficacy in a Mouse Model of NMDAR Hypofunction

- Animal Model: NR1-hypo mice, which exhibit hypofunction of the NMDA receptor.
- Treatment: T-448 was administered orally at a dose of 10 mg/kg.
- Behavioral Assay: Learning function was assessed using a recognized behavioral paradigm for cognition in rodents (e.g., Morris water maze or contextual fear conditioning).
- Pharmacodynamic Endpoint: Brain tissue was collected post-treatment to measure the levels
 of H3K4me2 at the promoter regions of specific genes like Bdnf, Arc, and Fos using
 chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR).[2]





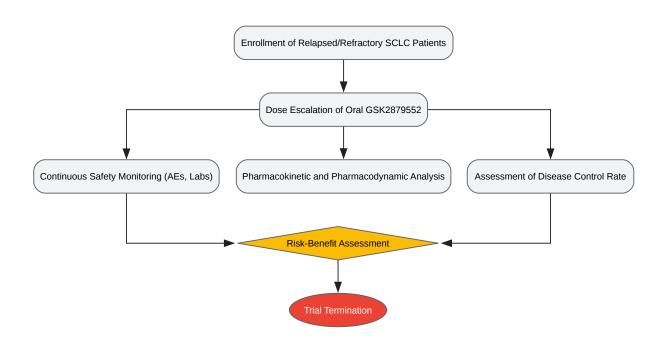
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Experimental Workflow for T-448 In Vivo Efficacy.

GSK2879552: Phase I Clinical Trial in Relapsed/Refractory SCLC



- Study Design: A multicenter, open-label, dose-escalation (Part 1) and dose-expansion (Part 2, not conducted) study (NCT02034123).[7]
- Patient Population: Patients (≥18 years old) with relapsed or refractory SCLC after at least one platinum-containing chemotherapy regimen.[7]
- Treatment: GSK2879552 was administered orally in escalating doses.
- Primary Endpoint (Part 1): To determine the safety, tolerability, and recommended dose and regimen of GSK2879552.[7]
- Secondary Endpoints: To characterize pharmacokinetic (PK) and pharmacodynamic (PD)
 parameters and measure the disease control rate.[7]
- Safety Monitoring: Regular monitoring of adverse events, with a particular focus on hematological toxicities like thrombocytopenia.[7]



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References

- 1. researchgate.net [researchgate.net]
- 2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
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